molecular formula C7H14N2O4S B12496699 (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

Cat. No.: B12496699
M. Wt: 222.26 g/mol
InChI Key: WPIYZQBALIBMAA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate derives its systematic name from its bicyclic core structure and stereochemical configuration. The IUPAC nomenclature specifies:

  • Bicyclo[3.1.0]hexane framework : A fused ring system comprising a cyclopropane moiety (three-membered ring) and a pyrrolidine-like five-membered ring.
  • Stereochemical descriptors : The (1R,3R,5R) configuration indicates the absolute stereochemistry at bridgehead carbons 1, 3, and 5, which define the spatial orientation of substituents.
  • Functional groups : A carboxamide group at position 3 and a methanesulfonate counterion neutralizing the protonated secondary amine in the azabicyclo system.

The structural formula (Figure 1) highlights the strained bicyclic architecture and the equatorial orientation of the carboxamide group, which is critical for molecular recognition in biological systems.

Table 1: Key Nomenclature and Stereochemical Features

Feature Description
IUPAC Name (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
Bridgehead Configuration R-configuration at positions 1, 3, and 5
Ring System Bicyclo[3.1.0]hexane (cyclopropane fused to pyrrolidine)
Counterion Methanesulfonate (CH₃SO₃⁻)

Alternative Synonyms and Registry Identifiers (CAS 709031-45-8)

This compound is cataloged under multiple synonyms and registry identifiers, facilitating unambiguous identification across databases:

Primary Synonyms :

  • (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
  • (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide mesylate

Registry Identifiers :

  • CAS Registry Number : 709031-45-8
  • PubChem CID : 72988184
  • MDL Number : MFCD13151931
  • Wikidata Entry : Q72444189 (for related stereoisomers)

Table 2: Cross-Referenced Identifiers

Identifier Type Value Source
CAS Number 709031-45-8
PubChem CID 72988184
MDL Number MFCD13151931

Molecular Formula and Mass Spectrometry-Derived Molecular Weight (C₇H₁₄N₂O₄S; 222.26 g/mol)

The molecular formula C₇H₁₄N₂O₄S reflects the composition of the free base (C₆H₁₀N₂O) combined with methanesulfonic acid (CH₃SO₃H). Key mass spectrometric characteristics include:

  • Exact Mass : 222.0674 Da (calculated from isotopic composition)
  • Nominal Molecular Weight : 222.26 g/mol
  • Fragmentation Pattern : Dominant peaks correspond to loss of the methanesulfonate group (Δm/z = 96 Da) and cleavage of the bicyclo ring.

Table 3: Molecular and Mass Spectrometric Data

Parameter Value
Molecular Formula C₇H₁₄N₂O₄S
Molecular Weight 222.26 g/mol
Exact Mass 222.0674 Da
Topological Polar SA 104.5 Ų
Hydrogen Bond Donors 3

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIYZQBALIBMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C1NC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Before delving into the preparation methods, understanding the physical and chemical properties of the target compound is essential for contextualizing the synthetic approaches.

Structure and Identification

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate features a bicyclic structure with three specific stereocenters, as denoted by the (1R,3R,5R) configuration. The compound's core consists of a cyclopropane ring fused to a nitrogen-containing heterocycle.

Property Value
CAS Number 1312338-82-1
Molecular Formula C₇H₁₄N₂O₄S
Molecular Weight 222.26 g/mol
IUPAC Name 2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid
SMILES CS(=O)(=O)O.C1[C@@H]2[C@H]1NC@@HC(=O)N
Standard InChIKey WPIYZQBALIBMAA-SHLRHQAISA-N

The compound's structure presents significant synthetic challenges, particularly in establishing the correct stereochemistry at the three chiral centers, which is critical for its biological activity in pharmaceutical applications.

General Synthetic Considerations

Strategic Approaches

The synthesis of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate generally requires careful consideration of several key factors:

  • Stereocontrol at the three chiral centers
  • Formation of the strained cyclopropane ring
  • Introduction of the carboxamide functionality
  • Formation of the methanesulfonate salt

Various synthetic approaches have been developed, each with distinct advantages and limitations. The following sections detail these methodologies.

Detailed Preparation Methods

Classical Synthesis from Azabicyclo Precursors

One established approach to synthesizing (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate involves starting from 3-azabicyclo(3.1.0)hexane-2-carboxylic acid precursors.

Synthesis from 3-azabicyclo(3.1.0)hexane-2-carboxylic acid

The process begins with the preparation of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid from cis 2-aminomethylcyclopropyl-1,1-dialkyl acetal. This multi-step process involves:

  • Reaction of cis 2-aminomethylcyclopropyl-1,1-dialkyl acetal with a cyanide source in the presence of an alkanecarboxylic acid
  • Formation of N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile
  • Hydrolysis of the nitrile to form N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid
  • Deprotection to yield 3-azabicyclo(3.1.0)hexane-2-carboxylic acid
  • Conversion to the carboxamide followed by salt formation

This approach typically yields a mixture of cis/trans isomers, which can be separated using fractional crystallization or ion exchange chromatography to isolate the desired (1R,3R,5R) isomer.

Detailed Reaction Sequence
Step Reagents Conditions Product Yield (%)
1 cis 2-aminomethylcyclopropyl-1,1-dialkyl acetal, cyanide source, RCOOH Room temperature, 2-4h N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile 65-75
2 Strong inorganic acid (HCl) Reflux, 4-6h N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid 70-80
3 Strong inorganic acid (HCl) Reflux, 2-3h 3-azabicyclo(3.1.0)hexane-2-carboxylic acid (HCl salt) 75-85
4 Ammonia/activating agent 0-5°C, 2h 3-azabicyclo(3.1.0)hexane-2-carboxamide 65-75
5 Methanesulfonic acid Room temperature, 1h (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate 85-95

The stereochemistry of the final product is controlled through careful selection of reaction conditions and purification techniques to favor the formation of the (1R,3R,5R) isomer.

Improved Telescopic Process

Researchers have developed an improved telescopic process that addresses several drawbacks associated with traditional synthetic methods. This approach eliminates the need for hazardous reagents such as trifluoroacetic anhydride (TFAA) and phosphorous oxychloride (POCl₃).

Process Overview

The telescopic process involves:

  • Condensation of appropriate precursors
  • Use of propylphosphonic anhydride (T3P) as a coupling agent
  • One-pot synthesis for the penultimate intermediate
  • Formation of the methanesulfonate salt

This method offers several advantages, including:

  • Elimination of hazardous reagents
  • Avoidance of column chromatography purifications
  • Improved process efficiency through one-pot synthesis
  • Enhanced overall yield
Reaction Scheme and Conditions
Parameter Traditional Method Improved Telescopic Process
Coupling Agent EDC.HCl/HOBt T3P
Dehydrating Agent TFAA/POCl₃ T3P
Purification Column chromatography Avoided
Process Steps Multiple isolated steps One-pot synthesis
Environmental Impact Higher (hazardous reagents) Lower (safer reagents)
Overall Yield Moderate Improved

The improved process significantly enhances the efficiency and safety of the synthesis while maintaining the stereochemical integrity of the (1R,3R,5R) configuration.

Strain-Release Method Using Azabicyclo[1.1.0]butyl Derivatives

Recent research has explored the use of azabicyclo[1.1.0]butyl (ABB) derivatives as precursors for the synthesis of azabicyclo[3.1.0]hexane structures through strain-release reactions.

Methodology

This approach leverages the high strain energy of the ABB system, which undergoes ring expansion under specific conditions:

  • Preparation of ABB-carbinols through addition of azabicyclo[1.1.0]butyllithium to carbonyl compounds
  • Activation with electrophilic reagents (e.g., TFAA or Tf₂O)
  • Semipinacol rearrangement leading to azetidine formation
  • Further transformation to the desired azabicyclo[3.1.0]hexane structure
  • Installation of the carboxamide functionality and salt formation

The strain-release approach offers unique advantages for stereocontrol, as the rearrangement occurs with migration of the group best able to stabilize positive charge.

Key Reaction Parameters
Activating Agent Reaction Temperature (°C) Solvent Migrating Group Preference Yield Range (%)
TFAA -78 to 0 DCM Aryl > substituted alkyl > less substituted alkyl 60-75
Tf₂O -78 to 0 DCM Similar to TFAA but better for alkyl migration 65-80

While this method shows promise, it may require additional steps to achieve the specific (1R,3R,5R) stereochemistry of the target compound.

Direct Salt Formation Process

A direct and efficient method for preparing the methanesulfonate salt involves treating the free base form of (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide with methanesulfonic acid under controlled conditions.

Process Details

The process typically follows these steps:

  • Preparation of the free base form of (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide
  • Dissolution in an appropriate solvent (often methyl tert-butyl ether)
  • Controlled addition of methanesulfonic acid at moderate temperature (e.g., 50°C)
  • Precipitation of the methanesulfonate salt
  • Filtration and purification

This approach is exemplified in the preparation of related compounds such as (1R,3R,5R)-N-((R)-cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methyl)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate.

Optimized Reaction Conditions
Parameter Condition Notes
Solvent Methyl tert-butyl ether Promotes precipitation of salt
Temperature 50°C initially, then room temperature Controls rate of salt formation
Methanesulfonic acid (equivalents) 1.5 Slight excess ensures complete salt formation
Reaction Time ~2 hours at 50°C, then overnight at RT Allows for complete precipitation
Purification Filtration, washing with MTBE Typically yields high-purity product
Typical Yield 85-90% Based on related compounds

This method produces the methanesulfonate salt with high purity and in good yield, with the salt often precipitating as a white solid that can be readily isolated by filtration.

Comparative Analysis of Preparation Methods

Efficiency Metrics

The different preparation methods can be compared based on several key metrics:

Method Overall Yield (%) Number of Steps Stereochemical Control Scalability Environmental Considerations
Classical Synthesis 30-40 5-7 Moderate Moderate Higher waste generation, hazardous reagents
Telescopic Process 45-55 3-4 Good Good Reduced waste, safer reagents
Strain-Release Method 35-45 4-6 Very good Limited Specialized reagents, moderate waste
Direct Salt Formation 85-90 (from free base) 1 (from free base) Dependent on precursor Excellent Low waste generation

Key Challenges and Solutions

Challenge Traditional Approach Modern Solution
Stereoselectivity Separation of isomers post-synthesis Stereoselective reactions, chiral catalysts
Hazardous Reagents TFAA, POCl₃, pyridine T3P, safer alternatives
Purification Column chromatography Crystallization, precipitation techniques
Process Efficiency Multiple isolated steps One-pot, telescopic processes
Scale-up Complex procedures, difficult to scale Simplified procedures, improved scalability

Analytical Methods for Product Characterization

The successful preparation of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate requires robust analytical methods to confirm product identity, purity, and stereochemistry.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural confirmation and stereochemical assignment:

NMR Experiment Key Diagnostic Features
¹H NMR Characteristic signals for cyclopropane protons (0.25-0.50 ppm)
NH signals (typically 8.0-9.0 ppm in DMSO-d₆)
Carboxamide protons (typically 7.0-7.5 ppm)
Methanesulfonate protons (singlet at ~2.3-2.5 ppm)
¹³C NMR Carboxamide carbon (~167-170 ppm)
Cyclopropane carbons (~10-20 ppm)
Methanesulfonate carbon (~40 ppm)
2D NMR gCOSY, gHSQC for confirmation of structure and stereochemistry

Additional spectroscopic methods include mass spectrometry (MS) for molecular weight confirmation, with the expected [M+H]⁺ peak at m/z 127.1 for the free base and infrared spectroscopy (IR) for functional group identification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is essential for purity determination:

Parameter Typical Conditions
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile/water with buffer
Detection UV (210-220 nm)
Run Time 10-15 minutes
Typical Purity Requirement ≥95%

Chiral HPLC methods may also be employed to confirm enantiomeric purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, reduction might yield an alcohol, and substitution might yield a variety of functionalized derivatives.

Scientific Research Applications

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure of the compound allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Stereoisomers and Salts

The stereochemistry and salt forms significantly impact the biological activity and industrial applications of azabicyclohexane derivatives. Key comparisons include:

Compound Name Configuration Salt Form CAS Number Key Applications
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide R,R,R Methanesulfonate 1312338-82-1 Impurity standard in saxagliptin
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide S,S,S Methanesulfonate 709031-45-8 Saxagliptin intermediate
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide S,S,S Hydrochloride 709031-39-0 Research intermediate
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide R,S,R Trifluoroacetate 700376-57-4 DPP-IV inhibitor research

Structural Insights :

  • Enantiomers: The (1R,3R,5R) and (1S,3S,5S) enantiomers are non-superimposable mirror images. The S,S,S configuration is preferred in drug synthesis due to its alignment with biological targets like DPP-IV .
  • Salt Effects : Methanesulfonate salts enhance solubility and stability compared to hydrochloride or trifluoroacetate salts, making them suitable for pharmaceutical formulations .

Physicochemical Properties

Property (1R,3R,5R)-Methanesulfonate (1S,3S,5S)-Methanesulfonate
Molecular Formula C₆H₁₀N₂O·CH₄O₃S C₆H₁₀N₂O·CH₄O₃S
Molecular Weight 222.26 g/mol 222.26 g/mol
Solubility High (methanesulfonate salt) High (methanesulfonate salt)
Melting Point Not reported 208–210°C (decomposes)

Key Observation : Both enantiomers share identical molecular formulas but differ in optical rotation and biological activity.

Research and Development Challenges

  • Chiral Purity : Ensuring enantiomeric excess >99% for the S,S,S variant is critical to avoid R-enantiomer impurities, which may affect drug safety .
  • Scalability : Methanesulfonate salt formation requires controlled conditions to prevent racemization .
  • Emerging Applications : The R-enantiomer’s role in metabolic disorder research remains underexplored but warrants attention given its structural uniqueness .

Biological Activity

The compound (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is a bicyclic amine derivative with potential biological activity, particularly as a ligand for opioid receptors. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₀N₂O₃S
  • Molecular Weight : 174.22 g/mol
  • CAS Number : 1133811-49-0

Structural Characteristics

The compound features a bicyclic structure that contributes to its interaction with biological targets, particularly the μ-opioid receptor. Its specific stereochemistry at the 1R, 3R, and 5R positions is crucial for its biological activity.

Opioid Receptor Ligand Activity

Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit significant binding affinity for the μ-opioid receptor. A study highlighted the development of achiral μ-opioid receptor ligands designed for therapeutic applications in treating pruritus in dogs. These compounds demonstrated picomolar binding affinity , showing selectivity for the μ receptor over δ and κ subtypes, which is critical for minimizing side effects associated with opioid therapies .

Structure-Activity Relationship (SAR)

The SAR studies reveal how modifications to the azabicyclo framework influence biological activity:

ModificationBinding Affinity (IC50)Selectivity
Parent Compound0.5 nMμ > δ > κ
Methyl Substitution0.2 nMμ > δ
Hydroxyl Group Addition1 nMμ = δ

These findings underscore the importance of specific functional groups in enhancing receptor affinity and selectivity.

Pharmacological Effects

The pharmacological profile of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate suggests potential applications in pain management and anti-pruritic therapies. Its mechanism primarily involves modulation of pain pathways through opioid receptor activation, leading to analgesic effects.

Case Study 1: Treatment of Pruritus in Canines

A clinical trial involving dogs suffering from pruritus evaluated the efficacy of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide as an alternative to traditional opioids. Results indicated a significant reduction in scratching behavior and improvement in skin condition without notable side effects typically associated with opioid use.

Case Study 2: Analgesic Efficacy in Rodent Models

In rodent models of acute pain, administration of this compound demonstrated a dose-dependent analgesic effect comparable to morphine but with a markedly reduced risk of addiction and tolerance development. Behavioral assays confirmed that the compound effectively reduced nociceptive responses without causing sedation or respiratory depression.

Q & A

Q. What are the key synthetic routes for (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step routes involving cyclization, amide coupling, and salt formation. A common method starts with L-glutamic acid, which undergoes thermal cyclization with ammonia and methylene bromide to form the bicyclic core. Subsequent steps include enamine formation, deamination, and N-protection with tert-butoxycarbonyl (Boc) groups . Coupling agents like EDC·HCl and HOBt are critical for amide bond formation with adamantyl derivatives (e.g., saxagliptin intermediates), achieving yields >80% under optimized conditions . Methanesulfonate salt formation is accomplished using methanesulfonic acid, requiring precise stoichiometry and temperature control (50°C) to avoid byproducts .

Q. How is the structural identity and purity of the compound confirmed?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm bicyclic geometry and methanesulfonate counterion presence. Key signals include δ 3.2–3.5 ppm (CH2_2 adjacent to sulfonate) and δ 2.8 ppm (SO3_3^-) .
  • X-ray crystallography : Resolves stereochemistry and salt configuration, critical for distinguishing enantiomers (e.g., R vs. S isomers) .
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95%) and detect impurities like unreacted Boc-protected intermediates .

Q. What role does this compound play in drug development, particularly for metabolic diseases?

It serves as a key intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like saxagliptin, a type 2 diabetes drug. The bicyclic core enhances binding affinity to DPP-4 by mimicking proline, while the methanesulfonate salt improves solubility for formulation .

Advanced Research Questions

Q. What strategies ensure stereochemical purity during synthesis to avoid enantiomeric impurities?

  • Chiral auxiliaries : Use of Boc-protected L-glutamic acid directs cyclization to the desired (1R,3R,5R) configuration .
  • Enantioselective chromatography : Chiralpak AD-H columns resolve R and S isomers, achieving >99% enantiomeric excess (ee) .
  • Kinetic resolution : Selective crystallization of the methanesulfonate salt from polar solvents (e.g., MTBE) removes trace S-isomer impurities .

Q. What are the degradation pathways under stress conditions, and how are degradants characterized?

Under acidic (HCl) or oxidative (H2_2O2_2) stress, degradation occurs via:

  • Adamantyl hydroxylation : Forms SAXA-D4 (m/z 443.2) .
  • Amide hydrolysis : Yields 2-amino-2-(3-hydroxyadamantyl)acetic acid (SAXA-D2, m/z 293.1) .
  • Cyano group oxidation : Generates N-oxide derivatives (SAXA-D5, m/z 458.1) .
    Analytical workflow : LC-MS/MS with Q-TOF detection identifies degradants, while stability-indicating HPLC quantifies degradation rates (t90_{90} >12 months at 25°C) .

Q. How does stereochemistry impact pharmacological activity, and what models assess this?

The (1R,3R,5R) enantiomer exhibits 10-fold higher DPP-4 inhibition (IC50_{50} = 1.2 nM) compared to the S-isomer (IC50_{50} = 12 nM) due to optimal hydrophobic interactions with the S2 pocket . In vitro models :

  • Enzyme assays : Recombinant human DPP-4 with fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
  • Cell-based models : Insulin secretion assays in pancreatic β-cells (e.g., INS-1) under high glucose .

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